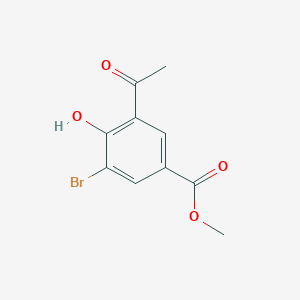

Methyl 3-acetyl-5-bromo-4-hydroxybenzoate

Description

BenchChem offers high-quality Methyl 3-acetyl-5-bromo-4-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-acetyl-5-bromo-4-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-5(12)7-3-6(10(14)15-2)4-8(11)9(7)13/h3-4,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCFCAIVBNFCSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)C(=O)OC)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578587 | |

| Record name | Methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160753-84-4 | |

| Record name | Methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-acetyl-5-bromo-4-hydroxybenzoate (CAS No. 160753-84-4)

Introduction

Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a halogenated and acetylated phenol, offer multiple reaction sites for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and discusses its potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate.

| Property | Value | Source |

| CAS Number | 160753-84-4 | |

| Molecular Formula | C₁₀H₉BrO₄ | |

| Molecular Weight | 273.08 g/mol | Calculated |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| Purity | ≥95% | |

| Storage Temperature | Room temperature |

Synthesis Protocol: A Two-Step Approach

The synthesis of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate can be efficiently achieved through a two-step process starting from the readily available Methyl 4-hydroxybenzoate. This process involves a regioselective bromination followed by a Fries rearrangement to introduce the acetyl group.

Step 1: Synthesis of Methyl 3-bromo-4-hydroxybenzoate

The initial step involves the selective bromination of Methyl 4-hydroxybenzoate. The hydroxyl group is an activating ortho-, para-director. To achieve mono-bromination at the 3-position, careful control of reaction conditions is crucial to minimize the formation of the dibrominated byproduct, Methyl 3,5-dibromo-4-hydroxybenzoate.[1]

Reaction:

A conceptual representation of the bromination reaction.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve Methyl 4-hydroxybenzoate (1 equivalent) in glacial acetic acid.

-

Bromination: While stirring the solution at room temperature, slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water to remove acetic acid, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 3-bromo-4-hydroxybenzoate.

Step 2: Fries Rearrangement to Methyl 3-acetyl-5-bromo-4-hydroxybenzoate

The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[2] In this step, the hydroxyl group of Methyl 3-bromo-4-hydroxybenzoate is first acetylated, and then the resulting ester undergoes an intramolecular acylation.

Reaction Workflow:

Synthetic pathway to the target compound.

Experimental Protocol:

-

Acetylation:

-

Suspend Methyl 3-bromo-4-hydroxybenzoate (1 equivalent) in a suitable solvent such as dichloromethane.

-

Add a base, for example, pyridine or triethylamine (1.2 equivalents), followed by the dropwise addition of acetic anhydride (1.2 equivalents) at 0°C.

-

Allow the reaction to warm to room temperature and stir until complete as monitored by TLC.

-

Perform an aqueous workup to remove the base and excess acetic anhydride, and then dry and concentrate the organic phase to obtain Methyl 3-bromo-4-acetoxybenzoate.

-

-

Fries Rearrangement:

-

Caution: This reaction should be carried out under anhydrous conditions.

-

To a stirred suspension of aluminum chloride (AlCl₃, 2-3 equivalents) in a high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichloroethane), add the Methyl 3-bromo-4-acetoxybenzoate (1 equivalent).

-

Heat the reaction mixture to a temperature typically ranging from 120-160°C. The optimal temperature should be determined empirically.

-

Monitor the reaction by TLC. The rearrangement is often slow, requiring several hours.

-

Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

-

Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Applications in Drug Discovery and Medicinal Chemistry

Substituted hydroxyacetophenones are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[3][4] Methyl 3-acetyl-5-bromo-4-hydroxybenzoate serves as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the bromine atom, the acetyl group, and the phenolic hydroxyl group provides three distinct points for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Antimicrobial and Antifungal Agents: Phenolic compounds and their derivatives are known to possess antimicrobial properties. The lipophilicity introduced by the bromo and acetyl groups may enhance cell membrane permeability.

-

Anti-inflammatory Agents: The hydroxyacetophenone scaffold is present in some natural and synthetic compounds with anti-inflammatory activity.

-

Anticancer Agents: The ability to generate a diverse range of derivatives makes this compound an attractive starting point for the synthesis of novel anticancer agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3-acetyl-5-bromo-4-hydroxybenzoate and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Hazard Statements (for the final product):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. The synthetic route described in this guide, involving a regioselective bromination and a subsequent Fries rearrangement, provides a reliable method for its preparation. The multiple functional groups on the aromatic ring offer a platform for the development of novel compounds with a wide range of potential therapeutic applications. As with all chemical syntheses, adherence to strict safety protocols is paramount.

References

-

PubChem. Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

PubChem. Methyl 3,5-dibromo-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

NIST. Methyl 3-amino-4-hydroxybenzoate. National Institute of Standards and Technology. [Link]

-

ResearchGate. A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. [Link]

-

PubChem. Methyl 3-acetyl-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

-

SpectraBase. 3-Bromo-5-hydroxy-4-phenylbenzoic acid ethyl ester - Optional[MS (GC)] - Spectrum. [Link]

-

ScienceDirect. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. [Link]

Sources

- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 2. METHYL 3-ACETYL-5-BROMO-4-HYDROXYBENZOATE | 160753-84-4 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl 3-acetyl-4-hydroxybenzoate | C10H10O4 | CID 12332833 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-acetyl-5-bromo-4-hydroxybenzoate: Synthesis, Structure, and Potential Applications

This guide provides a comprehensive technical overview of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, a substituted phenolic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, structural elucidation, and prospective biological relevance.

Introduction: The Significance of Substituted Phenolic Scaffolds

Methyl 3-acetyl-5-bromo-4-hydroxybenzoate belongs to the class of substituted hydroxybenzoates, a chemical scaffold that is a cornerstone in the development of a wide array of functional molecules. The strategic placement of acetyl, bromo, and hydroxyl groups on the benzene ring, along with the methyl ester functionality, imparts a unique electronic and steric profile to the molecule. This substitution pattern can significantly influence its chemical reactivity, intermolecular interactions, and biological activity. Bromophenols, in particular, are a class of marine-derived natural products known for their diverse biological activities, including antioxidant, anticancer, antidiabetic, and anti-inflammatory properties[1]. The introduction of an acetyl group ortho to the hydroxyl moiety can further enhance its biological potential and provides a handle for further chemical modifications.

Physicochemical and Structural Properties

The fundamental properties of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate are summarized in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO₄ | Inferred from Structure |

| Molecular Weight | 273.08 g/mol | [2] |

| CAS Number | 160753-84-4 | [3] |

| Appearance | Pale-yellow to Yellow-brown Solid | [3] |

| Purity | Typically ≥95% | [2][3] |

| Storage Temperature | Room temperature | [3] |

The structure of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is characterized by a central benzene ring with five substituents. The spatial arrangement and electronic effects of these groups dictate the molecule's overall properties.

Caption: 2D Structure of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate.

Synthesis of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate: A Plausible Two-Step Approach

A robust and efficient synthesis of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate can be envisioned through a two-step sequence starting from the readily available Methyl 4-hydroxybenzoate. This proposed pathway involves a regioselective bromination followed by a Fries rearrangement to introduce the acetyl group.

Caption: Proposed synthetic workflow for Methyl 3-acetyl-5-bromo-4-hydroxybenzoate.

Step 1: Acetylation of Methyl 4-hydroxybenzoate

The initial step involves the protection of the phenolic hydroxyl group as an acetate ester. This is a crucial manipulation to direct the subsequent bromination to the desired position and to set up the molecule for the Fries rearrangement.

Experimental Protocol:

-

To a solution of Methyl 4-hydroxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane or pyridine, add acetic anhydride (1.2 eq).

-

If not using pyridine as the solvent, add a catalytic amount of a base like pyridine or triethylamine.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-acetoxybenzoate.

Causality: The acetylation serves two primary purposes: it protects the reactive hydroxyl group from participating in undesired side reactions during bromination and, more importantly, it transforms the substrate into a suitable precursor for the Fries rearrangement, which specifically rearranges acyl groups from a phenolic ester to the aromatic ring.

Step 2: Regioselective Bromination

The second step is the regioselective bromination of the acetylated intermediate. The acetyl group, being an ortho-, para-director, along with the deactivating effect of the ester group, guides the electrophilic substitution of bromine to the position ortho to the acetyl group.

Experimental Protocol:

-

Dissolve Methyl 4-acetoxybenzoate (1.0 eq) in a suitable solvent like acetonitrile or acetic acid.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Methyl 4-acetoxy-3-bromobenzoate.

Causality: The use of N-Bromosuccinimide provides a controlled source of electrophilic bromine, minimizing over-bromination which can be an issue with liquid bromine, especially with activated aromatic rings.[4]

Step 3: Fries Rearrangement

The final and key step is the Fries rearrangement, which involves the intramolecular migration of the acetyl group from the phenolic oxygen to the carbon atom at the 5-position of the benzene ring. This reaction is typically catalyzed by a Lewis acid.[5][6]

Experimental Protocol:

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) (2.5 eq) in a dry, inert solvent such as nitrobenzene or 1,2-dichloroethane, slowly add Methyl 4-acetoxy-3-bromobenzoate (1.0 eq).

-

Allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-120 °C, depending on the solvent, for several hours. The reaction progress should be monitored by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography to yield Methyl 3-acetyl-5-bromo-4-hydroxybenzoate.

Causality: The Lewis acid, AlCl₃, coordinates to both the carbonyl oxygen of the ester and the phenolic oxygen, facilitating the formation of an acylium ion intermediate. This electrophilic intermediate then attacks the electron-rich aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group. In this case, with the 3-position blocked by bromine, the rearrangement is directed to the 5-position. The choice of reaction temperature can influence the regioselectivity of the Fries rearrangement.[7]

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted, in CDCl₃, 400 MHz):

-

δ ~12.0-13.0 ppm (s, 1H): A downfield singlet corresponding to the phenolic hydroxyl proton, likely broadened and shifted due to intramolecular hydrogen bonding with the adjacent acetyl group.

-

δ ~8.2 ppm (d, J ≈ 2.0 Hz, 1H): A doublet for the aromatic proton at the 2-position, deshielded by the adjacent ester and acetyl groups.

-

δ ~7.9 ppm (d, J ≈ 2.0 Hz, 1H): A doublet for the aromatic proton at the 6-position, deshielded by the adjacent bromine atom.

-

δ ~3.9 ppm (s, 3H): A singlet for the methyl ester protons.

-

δ ~2.7 ppm (s, 3H): A singlet for the acetyl methyl protons.

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

-

δ ~200-205 ppm: Carbonyl carbon of the acetyl group.

-

δ ~165-170 ppm: Carbonyl carbon of the methyl ester.

-

δ ~160-165 ppm: Aromatic carbon attached to the hydroxyl group (C-4).

-

δ ~135-140 ppm: Aromatic carbon at the 2-position.

-

δ ~130-135 ppm: Aromatic carbon at the 6-position.

-

δ ~120-125 ppm: Aromatic carbon attached to the ester group (C-1).

-

δ ~115-120 ppm: Aromatic carbon attached to the acetyl group (C-3).

-

δ ~110-115 ppm: Aromatic carbon attached to the bromine atom (C-5).

-

δ ~52-55 ppm: Methyl carbon of the ester.

-

δ ~25-30 ppm: Methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy (Predicted, KBr pellet):

-

~3200-3400 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group, likely broadened due to hydrogen bonding.

-

~1720-1740 cm⁻¹ (strong): C=O stretching of the methyl ester.

-

~1640-1660 cm⁻¹ (strong): C=O stretching of the acetyl group, shifted to a lower wavenumber due to intramolecular hydrogen bonding.

-

~1550-1600 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1200-1300 cm⁻¹: C-O stretching of the ester and phenol.

Mass Spectrometry (Predicted, ESI+):

-

m/z [M+H]⁺: 273/275 (corresponding to the two isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio).

Potential Applications in Research and Drug Development

While specific biological activities for Methyl 3-acetyl-5-bromo-4-hydroxybenzoate have not been extensively reported, its structural motifs suggest several promising avenues for investigation.

-

Antimicrobial and Antifungal Agents: Substituted hydroxybenzoates are known to possess antimicrobial properties. The presence of the bromine atom and the acetyl group may enhance this activity.

-

Antioxidant Properties: Phenolic compounds are well-established antioxidants. The electron-donating hydroxyl group can scavenge free radicals, and this activity may be modulated by the other ring substituents.

-

Enzyme Inhibition: The acetylated phenol moiety is a common feature in molecules designed to inhibit various enzymes, such as kinases and histone acetyltransferases.

-

Intermediate for Complex Synthesis: This molecule serves as a versatile intermediate for the synthesis of more complex heterocyclic compounds and natural product analogues, leveraging the reactivity of the acetyl and hydroxyl groups.

Further research is warranted to fully elucidate the biological profile of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate and to explore its potential as a lead compound in drug discovery programs.

Safety and Handling

Methyl 3-acetyl-5-bromo-4-hydroxybenzoate should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and causes skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is a synthetically accessible and structurally interesting molecule. This guide has outlined a plausible and detailed synthetic route, predicted its key spectroscopic features, and discussed its potential applications. The combination of a brominated phenolic core with an ortho-acetyl group makes it a valuable target for further investigation in the fields of medicinal chemistry and materials science. The protocols and data presented herein provide a solid foundation for researchers to synthesize, characterize, and explore the utility of this promising compound.

References

- Google Patents. 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. CN103467296A.

-

PubChem. Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Available from: [Link]

-

Organic Chemistry Portal. Fries Rearrangement. Available from: [Link]

-

Traven, V. F., Podhaluzina, N. Y., Vasilyev, A. V., & Manaev, A. V. (2000). Unusual Fries rearrangement of 7-acyloxyquinolin-2-ones– A new way to linear and angular furoquinolin-2-ones. ARKIVOC, 2000(6), 931-938. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Semiochemical compound: Methyl 3-bromo-4,5-dihydroxybenzoate | C8H7BrO4 [pherobase.com]

- 3. Fries Rearrangement [organic-chemistry.org]

- 4. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Fries重排 [sigmaaldrich.com]

- 7. arkat-usa.org [arkat-usa.org]

A Comprehensive Spectroscopic Guide to Methyl 3-acetyl-5-bromo-4-hydroxybenzoate

The methodologies and interpretations presented herein are grounded in established scientific principles, ensuring a trustworthy and expert-driven analysis. Each section includes a discussion of the underlying theory, a detailed experimental protocol for data acquisition, a predictive analysis of the spectral features, and illustrative diagrams to facilitate comprehension.

Molecular Structure and Overview

Methyl 3-acetyl-5-bromo-4-hydroxybenzoate possesses a highly substituted benzene ring containing five distinct functional groups: a hydroxyl group, a bromine atom, an acetyl group, a methyl ester, and the aromatic ring itself. The interplay of the electronic effects of these substituents dictates the chemical environment of each atom, which is in turn reflected in the compound's spectroscopic signatures.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

2.1. Principles of ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the number of different types of protons, their chemical environments, their relative numbers, and their proximity to other protons. The key parameters in ¹H NMR are the chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons giving rise to a signal; and spin-spin splitting (multiplicity), which provides information about the number of neighboring protons.

2.2. Predicted ¹H NMR Spectrum Analysis

The structure of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate has four distinct types of protons: two aromatic protons, the methyl protons of the ester, the methyl protons of the acetyl group, and the hydroxyl proton.

-

Aromatic Protons (H-2 and H-6): The benzene ring has two protons at positions 2 and 6. These protons are in different chemical environments due to the unsymmetrical substitution pattern. The proton at H-2 is ortho to the acetyl group and meta to the bromine, while the proton at H-6 is ortho to the bromine and meta to the acetyl group. Both are ortho to the hydroxyl group and meta to the methyl ester. The electron-withdrawing nature of the acetyl and methyl ester groups will deshield these protons, shifting them downfield. The hydroxyl group is an electron-donating group, which would cause some shielding. The bromine atom has a moderate deshielding effect. We can predict two distinct signals in the aromatic region, likely appearing as doublets due to coupling with each other, though long-range coupling is possible. The typical chemical shift for aromatic protons is in the range of 6.5-8.0 ppm.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are equivalent and will appear as a sharp singlet. The electronegative oxygen atom will deshield these protons, placing their signal around 3.8-4.0 ppm.

-

Acetyl Methyl Protons (-COCH₃): The three protons of the acetyl methyl group are also equivalent and will appear as a singlet. The adjacent carbonyl group is strongly electron-withdrawing, so these protons will be deshielded and are expected to appear around 2.5-2.7 ppm.

-

Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet, and its chemical shift is highly dependent on concentration, temperature, and solvent. It can appear over a wide range, typically from 4.5 to 7.5 ppm, and may exchange with deuterium in D₂O, causing the signal to disappear.

2.3. Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

2.4. Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.2 | Doublet | 1H | Aromatic H-2 or H-6 |

| ~ 7.6 - 8.0 | Doublet | 1H | Aromatic H-2 or H-6 |

| ~ 4.5 - 7.5 | Broad Singlet | 1H | -OH |

| ~ 3.9 | Singlet | 3H | -OCH₃ |

| ~ 2.6 | Singlet | 3H | -COCH₃ |

2.5. Visualization of Proton Environments

Caption: Predicted ¹H NMR chemical shift regions for Methyl 3-acetyl-5-bromo-4-hydroxybenzoate.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

3.1. Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Since ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift of each carbon is highly sensitive to its electronic environment.

3.2. Predicted ¹³C NMR Spectrum Analysis

Methyl 3-acetyl-5-bromo-4-hydroxybenzoate has 10 unique carbon atoms, and therefore, 10 signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

Carbonyl Carbons: The molecule contains two carbonyl carbons: one from the acetyl group and one from the methyl ester. The ketone carbonyl carbon is generally more deshielded and is expected to appear in the range of 195-205 ppm. The ester carbonyl carbon will likely appear between 165-175 ppm.

-

Aromatic Carbons: There are six aromatic carbons. The chemical shifts of these carbons are influenced by the attached substituents.

-

C-4 (attached to -OH): The hydroxyl group is strongly electron-donating, which will shield this carbon, but the direct attachment to an electronegative oxygen will cause a downfield shift. The net effect is a signal typically in the 155-160 ppm range.

-

C-1 (attached to -COOCH₃): The ester group is electron-withdrawing, deshielding this carbon. Its signal is expected around 120-125 ppm.

-

C-3 (attached to -COCH₃): The acetyl group is also electron-withdrawing, and this carbon's signal should be in the 130-135 ppm range.

-

C-5 (attached to -Br): The bromine atom is electronegative but also has a shielding effect due to the "heavy atom effect." This carbon's signal is predicted to be in the 110-115 ppm range.

-

C-2 and C-6 (attached to -H): These carbons will be influenced by the neighboring substituents and are expected to have signals in the typical aromatic region of 125-140 ppm.

-

-

Methyl Carbons:

-

-OCH₃ Carbon: The methyl carbon of the ester will be deshielded by the adjacent oxygen and is expected around 52-55 ppm.

-

-COCH₃ Carbon: The methyl carbon of the acetyl group will be deshielded by the carbonyl group and should appear around 28-32 ppm.

-

3.3. Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

-

Instrument Setup: Tune and shim the instrument for the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence with proton decoupling. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to ¹H NMR to obtain the final spectrum.

3.4. Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 198 | Acetyl C=O |

| ~ 168 | Ester C=O |

| ~ 158 | C-4 (C-OH) |

| ~ 138 | C-2 or C-6 |

| ~ 132 | C-3 (C-COCH₃) |

| ~ 128 | C-2 or C-6 |

| ~ 122 | C-1 (C-COOCH₃) |

| ~ 112 | C-5 (C-Br) |

| ~ 53 | -OCH₃ |

| ~ 30 | -COCH₃ |

3.5. Visualization of the Carbon Skeleton

Caption: Predicted ¹³C NMR assignments for Methyl 3-acetyl-5-bromo-4-hydroxybenzoate.

Infrared (IR) Spectroscopy

4.1. Principles of IR Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic absorption frequencies, making IR spectroscopy a valuable tool for identifying the presence of specific functional groups.

4.2. Predicted IR Spectrum Analysis

The key functional groups in Methyl 3-acetyl-5-bromo-4-hydroxybenzoate will give rise to characteristic absorption bands.

-

O-H Stretch: The hydroxyl group will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching will appear as a group of small peaks just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

-

C=O Stretches: The molecule has two carbonyl groups. The ester C=O stretch is expected around 1720-1740 cm⁻¹. The ketone C=O stretch will likely appear at a lower frequency, around 1680-1700 cm⁻¹, due to conjugation with the aromatic ring.

-

C=C Stretches: Aromatic C=C double bond stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretches: The C-O stretching vibrations from the ester and the phenol will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

C-Br Stretch: The C-Br stretch is expected to be in the low-frequency region, typically between 500-600 cm⁻¹.

4.3. Experimental Protocol for IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the background spectrum and then the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

4.4. Predicted IR Absorption Data Summary

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad, Strong | O-H stretch (hydroxyl) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-3000 | Medium | Aliphatic C-H stretch |

| ~ 1730 | Strong | C=O stretch (ester) |

| ~ 1690 | Strong | C=O stretch (ketone) |

| 1450-1600 | Medium-Strong | Aromatic C=C stretch |

| 1000-1300 | Medium-Strong | C-O stretch |

| 500-600 | Medium | C-Br stretch |

4.5. Visualization of IR Analysis Workflow

Caption: A typical workflow for acquiring an IR spectrum using the ATR method.

Mass Spectrometry (MS)

5.1. Principles of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern provides a "fingerprint" of the molecule, which can be used for structural elucidation.

5.2. Predicted Mass Spectrum and Fragmentation Pattern

-

Molecular Ion Peak: The molecular weight of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate (C₁₀H₉BrO₄) is approximately 272 g/mol for the ⁷⁹Br isotope and 274 g/mol for the ⁸¹Br isotope. Therefore, the mass spectrum will show a characteristic isotopic pattern for the molecular ion (M⁺) with two peaks of nearly equal intensity at m/z 272 and 274. Aromatic compounds generally show a prominent molecular ion peak due to the stability of the aromatic ring.

-

Major Fragmentation Pathways:

-

Loss of a Methyl Radical (-CH₃): Fragmentation of the acetyl group can lead to the loss of a methyl radical (15 Da), resulting in a fragment at m/z 257/259.

-

Loss of a Methoxy Radical (-OCH₃): Cleavage of the ester group can result in the loss of a methoxy radical (31 Da), giving a fragment at m/z 241/243.

-

Loss of an Acetyl Radical (-COCH₃): Loss of the entire acetyl group (43 Da) would lead to a fragment at m/z 229/231.

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring can also occur.[1][2]

-

5.3. Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Ionize the sample using a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum.

5.4. Predicted Mass Spectrometry Fragmentation Data

| Predicted m/z | Proposed Fragment |

| 272/274 | [M]⁺ (Molecular Ion) |

| 257/259 | [M - CH₃]⁺ |

| 241/243 | [M - OCH₃]⁺ |

| 229/231 | [M - COCH₃]⁺ |

5.5. Visualization of Predicted Fragmentation

Caption: Predicted major fragmentation pathways for Methyl 3-acetyl-5-bromo-4-hydroxybenzoate in EI-MS.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the key spectroscopic features of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, derived from fundamental principles and comparison with analogous structures, offer a detailed roadmap for the structural characterization of this molecule. Researchers and scientists working with this compound or similar structures can use this guide as a reference for interpreting their own experimental data, thereby facilitating their research and development efforts. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the assigned structure.

References

-

Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between... Retrieved from [Link]

-

Pharmacompass. Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. METHYL p-HYDROXYBENZOATE. Retrieved from [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

-

University of Regensburg. Chemical shifts. Retrieved from [Link]

- Miyamoto, M., & Hada, M. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ChemEdX. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Jasperse, K. Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

University of Calgary. Ch 13 - Aromatic H. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

Sources

"Methyl 3-acetyl-5-bromo-4-hydroxybenzoate" safety and handling

An In-Depth Technical Guide to the Safe Handling and Storage of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Structural Analogs and Inferred Safety

Section 1: Chemical and Physical Identity

A thorough understanding of the chemical and physical properties of a compound is fundamental to its safe handling.

| Identifier | Value | Source |

| IUPAC Name | Methyl 3-acetyl-5-bromo-4-hydroxybenzoate | Inferred |

| Molecular Formula | C₁₀H₉BrO₄ | Inferred |

| Molecular Weight | 273.08 g/mol | Inferred |

| CAS Number | Not available | N/A |

| Canonical SMILES | CC(=O)C1=CC(=C(C(=C1)Br)O)C(=O)OC | Inferred |

Section 2: Hazard Identification and GHS Classification

The hazard profile of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is inferred from its constituent functional groups and data from its structural analogs. The presence of a brominated phenolic ring and an acetyl group suggests that the compound is likely to be an irritant and potentially harmful if ingested.

| Hazard Statement | Classification | Analog(s) with this Hazard | Citation |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Methyl 3-acetyl-4-hydroxybenzoate | [1] |

| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Methyl 3-bromo-4-hydroxybenzoate, Methyl 3,5-dibromo-4-hydroxybenzoate, Methyl 3-acetyl-4-hydroxybenzoate | [1][2][3][4] |

| H319/H318: Causes serious eye irritation/damage | Serious Eye Damage/Eye Irritation (Category 2A/1) | Methyl 3-bromo-4-hydroxybenzoate, Methyl 3,5-dibromo-4-hydroxybenzoate, Methyl 3-acetyl-4-hydroxybenzoate | [1][2][3][4] |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | Methyl 3-bromo-4-hydroxybenzoate, Methyl 3,5-dibromo-4-hydroxybenzoate, Methyl 3-acetyl-4-hydroxybenzoate | [1][2][3][4] |

Signal Word: Warning

Pictograms:

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent set of handling protocols is required to minimize exposure and ensure the safety of laboratory personnel.[5][6]

Engineering Controls

-

Ventilation: All manipulations of solid or dissolved Methyl 3-acetyl-5-bromo-4-hydroxybenzoate should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][7]

-

Containment: For procedures with a higher risk of aerosolization, such as weighing or transfer of powders, the use of a glove box or a ventilated balance enclosure is recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.[8]

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles during procedures with a high splash hazard.[5]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Given that breakthrough times can vary, it is advisable to double-glove for extended procedures. Gloves should be inspected before use and disposed of immediately if contaminated.[8]

-

Body Protection: A flame-resistant lab coat is required. For larger quantities or procedures with a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary.[8]

Caption: Required PPE and engineering controls for handling the compound.

Section 4: Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and to prevent hazardous situations.

-

Conditions: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[7] A storage temperature of 4°C is recommended for long-term stability, as is common for substituted aromatic carbonyl compounds.[9]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and reactive metals. Brominated phenols can react with strong bases, and the aromatic ring can be susceptible to oxidation. The acetyl and ester groups can undergo hydrolysis under strongly acidic or basic conditions.

-

Labeling: All containers must be clearly labeled with the full chemical name, hazard pictograms, and any other relevant safety information.

Section 5: Accidental Release and First Aid Measures

Accidental Release

-

Evacuation: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilation: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

-

Containment: For small spills, carefully cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.

-

Cleanup: Wearing appropriate PPE, carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, perform artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Section 6: Reactivity and Synthetic Considerations

The reactivity of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is governed by its functional groups.

-

Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by a base. It also activates the aromatic ring towards electrophilic substitution, although the existing substituents will direct incoming electrophiles.

-

Acetyl Group: The carbonyl of the acetyl group is electrophilic and can undergo nucleophilic addition reactions.[10] The methyl protons adjacent to the carbonyl are weakly acidic and can participate in reactions such as aldol condensations.[11]

-

Bromine Atom: The bromine atom deactivates the ring towards electrophilic substitution but can be replaced via nucleophilic aromatic substitution under certain conditions or participate in metal-catalyzed cross-coupling reactions.

-

Methyl Ester: The ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

A plausible synthetic route to this compound would involve the bromination of a precursor such as Methyl 3-acetyl-4-hydroxybenzoate. The conditions for such a reaction would need to be carefully controlled to avoid over-bromination.[12]

Caption: A plausible synthetic pathway to the target compound.

Section 7: Disposal Considerations

All waste containing Methyl 3-acetyl-5-bromo-4-hydroxybenzoate must be treated as hazardous waste.

-

Containers: Collect all waste material in clearly labeled, sealed containers.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or in regular trash.

References

- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents.

-

Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem. Available at: [Link]

-

Safety Data Sheet: Bromine - Carl ROTH. Available at: [Link]

-

Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed. Available at: [Link]

-

18.2: General Reactions of Carbonyl Compounds - Chemistry LibreTexts. Available at: [Link]

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents.

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI. Available at: [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]

-

Nucleophilic Aromatic Substitution with a carbonyl : r/OrganicChemistry - Reddit. Available at: [Link]

-

BROMINE BROMINE - Safety Handbook - icl-group-sustainability.com. Available at: [Link]

-

Bromine Safety & Standard Operating Procedures. Available at: [Link]

-

Bromination safety - YouTube. Available at: [Link]

-

Methyl 3,5-dibromo-4-hydroxybenzoate | C8H6Br2O3 | CID 726975 - PubChem. Available at: [Link]

-

Aromatic Substitution in Synthesis: Friedel-Crafts and Moses Gomberg - YouTube. Available at: [Link]

-

What are the new ways to protect the aromatic aldehyde carbonyl group by diol? Available at: [Link]

-

Methyl 3-acetyl-4-hydroxybenzoate | C10H10O4 | CID 12332833 - PubChem. Available at: [Link]

Sources

- 1. Methyl 3-acetyl-4-hydroxybenzoate | C10H10O4 | CID 12332833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3,5-dibromo-4-hydroxybenzoate | C8H6Br2O3 | CID 726975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 29415-97-2|Methyl 3-bromo-4-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 5. dollycorporation.com [dollycorporation.com]

- 6. icl-group-sustainability.com [icl-group-sustainability.com]

- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 8. youtube.com [youtube.com]

- 9. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. reddit.com [reddit.com]

- 12. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

The Strategic Utility of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate in Synthetic Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, a highly functionalized aromatic building block. We will elucidate a robust synthetic pathway to this compound, starting from readily available materials, and subsequently demonstrate its strategic application as a key intermediate in the synthesis of substituted benzofurans, a scaffold of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step experimental protocols.

Introduction: The Significance of Polysubstituted Benzene Derivatives

Polysubstituted benzene rings are foundational scaffolds in a vast array of pharmaceuticals and biologically active molecules. The precise arrangement of diverse functional groups on the aromatic core dictates the molecule's three-dimensional structure, its physicochemical properties, and ultimately, its interaction with biological targets. Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is a prime example of a versatile synthetic intermediate, incorporating a hydroxyl group for nucleophilic reactions or as a directing group, a bromine atom for cross-coupling reactions or further functionalization, an acetyl group as a handle for heterocycle formation, and a methyl ester for potential modification or hydrolysis to the corresponding carboxylic acid. This unique combination of functionalities makes it a valuable precursor for the synthesis of complex molecular architectures.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile of a starting material is paramount for its effective and safe utilization in the laboratory.

| Property | Value |

| CAS Number | 160753-84-4 |

| Molecular Formula | C₁₀H₉BrO₄ |

| Molecular Weight | 273.08 g/mol |

| Appearance | Pale-yellow to yellow-brown solid |

| Purity | Typically ≥95% |

| Storage | Store at room temperature in an inert atmosphere. |

| Safety Information | Signal Word: Warning Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |

Synthesis of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate

The synthesis of the title compound is a multi-step process that begins with readily available starting materials. The overall strategy involves the introduction of the acetyl group onto the phenolic ring, followed by regioselective bromination.

Caption: Synthetic workflow for Methyl 3-acetyl-5-bromo-4-hydroxybenzoate.

Step 1 & 2: Synthesis of Methyl 3-acetyl-4-hydroxybenzoate via Fries Rearrangement

The introduction of the acetyl group at the 3-position is efficiently achieved through a Fries rearrangement of an acetylated precursor.

3.1.1. Experimental Protocol: Acetylation of Methyl p-hydroxybenzoate

-

To a stirred solution of methyl p-hydroxybenzoate (1 equivalent) in acetic anhydride (3 equivalents), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture into ice-water and stir until the product precipitates.

-

Filter the solid, wash thoroughly with water, and dry to afford methyl 4-acetoxybenzoate.

3.1.2. Experimental Protocol: Fries Rearrangement

-

To a stirred suspension of anhydrous aluminum chloride (3 equivalents) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add methyl 4-acetoxybenzoate (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield methyl 3-acetyl-4-hydroxybenzoate.

Step 3: Regioselective Bromination

The hydroxyl group of the phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions. With the para position occupied by the methyl ester, and the ortho position at C-3 occupied by the acetyl group, bromination is directed to the remaining activated ortho position (C-5).

3.2.1. Experimental Protocol: Bromination of Methyl 3-acetyl-4-hydroxybenzoate

-

Dissolve methyl 3-acetyl-4-hydroxybenzoate (1 equivalent) in glacial acetic acid.

-

To this solution, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Filter the precipitated solid, wash with water and a dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

Dry the solid to obtain the crude Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, which can be further purified by recrystallization.

Application as a Starting Material: Synthesis of Substituted Benzofurans

Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is an excellent precursor for the synthesis of substituted benzofurans, a class of heterocyclic compounds with a wide range of biological activities, including anticancer properties.[1] The synthesis proceeds via an initial O-alkylation followed by an intramolecular cyclization.

Caption: General workflow for the synthesis of substituted benzofurans.

Experimental Protocol: Synthesis of Methyl 3-amino-6-bromo-2-acetyl-1-benzofuran-5-carboxylate

-

To a solution of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents) and chloroacetonitrile (1.2 equivalents).

-

Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

-

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

To the crude O-alkylated intermediate, add a suitable solvent (e.g., ethanol) and a base (e.g., potassium carbonate or sodium ethoxide).

-

Stir the mixture at room temperature or with gentle heating to effect intramolecular cyclization.

-

After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the desired substituted benzofuran.

Conclusion

Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is a valuable and versatile starting material in organic synthesis. Its straightforward, multi-step synthesis from common laboratory reagents, combined with its unique array of functional groups, makes it a powerful tool for the construction of complex molecules. The demonstrated application in the synthesis of substituted benzofurans highlights its potential in the development of novel therapeutic agents. This guide provides a solid foundation for researchers to explore the rich chemistry of this compound and harness its potential in their synthetic endeavors.

References

- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

PubChem. (n.d.). Methyl 3-acetyl-4-hydroxybenzoate. Retrieved from [Link]

-

Kowalski, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. Retrieved from [Link]

-

AccelaChemBio. (n.d.). Methyl 3-Acetyl-5-bromo-4-hydroxybenzoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3-acetyl-5-bromo-4-hydroxybenzoate: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, a substituted phenolic compound with potential applications in medicinal chemistry and drug discovery. While direct literature on this specific molecule is sparse, this document outlines a robust synthetic pathway, predicts its physicochemical and spectroscopic properties, and explores its potential as a valuable scaffold for the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: A Building Block of Interest

Methyl 3-acetyl-5-bromo-4-hydroxybenzoate (CAS No. 160753-84-4) is a multifaceted aromatic compound featuring a methyl ester, a hydroxyl group, a bromine atom, and an acetyl group substituent on the benzene ring.[1] The strategic placement of these functional groups makes it an intriguing candidate for further chemical modification and a potential key intermediate in the synthesis of more complex bioactive molecules.

The presence of a bromophenol moiety is significant, as this structural motif is found in numerous marine natural products with a wide range of biological activities, including antioxidant, anticancer, antidiabetic, and anti-inflammatory properties.[2] Furthermore, hydroxyacetophenones are important intermediates in the pharmaceutical industry. The combination of these features in a single molecule suggests a promising starting point for the exploration of new chemical entities with therapeutic potential.

Proposed Synthetic Pathway

A logical and efficient synthesis of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate can be envisioned through a three-step process starting from the readily available methyl 4-hydroxybenzoate. The overall workflow is depicted below.

Figure 1: Proposed synthetic workflow for Methyl 3-acetyl-5-bromo-4-hydroxybenzoate.

Step 1: Synthesis of Methyl 3-bromo-4-hydroxybenzoate

The initial step involves the electrophilic bromination of methyl 4-hydroxybenzoate. The hydroxyl group is a strongly activating ortho-, para-director. To achieve mono-bromination at the position ortho to the hydroxyl group, careful control of the reaction conditions is crucial to prevent the formation of the di-brominated byproduct, methyl 3,5-dibromo-4-hydroxybenzoate.[3][4]

Experimental Protocol: Controlled Bromination

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-hydroxybenzoate in a suitable solvent such as glacial acetic acid or a halogenated alkane.[3]

-

Reagent Addition: Cool the solution to between -10°C and 0°C. Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture with constant stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a solution of sodium bisulfite to remove any unreacted bromine.

-

Isolation and Purification: Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The crude product can be purified by recrystallization or column chromatography to yield pure methyl 3-bromo-4-hydroxybenzoate.

Step 2: Acetylation of Methyl 3-bromo-4-hydroxybenzoate

The phenolic hydroxyl group of methyl 3-bromo-4-hydroxybenzoate is then protected by acetylation to form the corresponding ester, methyl 3-bromo-4-acetoxybenzoate. This is a necessary step to enable the subsequent Fries rearrangement.

Experimental Protocol: O-Acetylation

-

Reaction Setup: Dissolve methyl 3-bromo-4-hydroxybenzoate in a suitable solvent like dichloromethane or tetrahydrofuran.

-

Reagent Addition: Add a base, such as triethylamine or pyridine, followed by the dropwise addition of acetyl chloride or acetic anhydride at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate under reduced pressure to obtain the crude methyl 3-bromo-4-acetoxybenzoate, which can be used in the next step without further purification if of sufficient purity.

Step 3: Fries Rearrangement to Yield Methyl 3-acetyl-5-bromo-4-hydroxybenzoate

The final step is the Fries rearrangement, an important reaction for the synthesis of hydroxyaryl ketones from phenolic esters.[5] In this step, the acetyl group from the phenolic ester migrates to an ortho or para position on the aromatic ring. Given that the position para to the hydroxyl group is occupied by the methyl ester, and one ortho position is blocked by the bromine atom, the acetyl group is directed to the vacant ortho position. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.[5][6]

Figure 2: Simplified mechanism of the Fries Rearrangement.

Experimental Protocol: Fries Rearrangement

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride to a suitable solvent like nitrobenzene or carbon disulfide.[7]

-

Reagent Addition: Cool the mixture and slowly add methyl 3-bromo-4-acetoxybenzoate.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 60°C to 140°C, depending on the solvent and substrate. The reaction temperature can influence the ratio of ortho and para isomers, though in this case, only one ortho product is expected.[6]

-

Work-up: After the reaction is complete (monitored by TLC or HPLC), cool the mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid.

-

Isolation and Purification: The product can be isolated by steam distillation to remove the solvent, followed by extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization to afford pure Methyl 3-acetyl-5-bromo-4-hydroxybenzoate.

Structural Elucidation and Physicochemical Properties

The successful synthesis of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate would be confirmed through a combination of spectroscopic techniques.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₉BrO₄ |

| Molecular Weight | 273.08 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water. |

Predicted Spectroscopic Data

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring.

-

Methyl Ester Protons: A singlet around δ 3.9 ppm, integrating to three protons.

-

Acetyl Protons: A singlet around δ 2.6 ppm, integrating to three protons.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which would be concentration-dependent.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: Two signals in the downfield region (δ 165-205 ppm), corresponding to the ester and ketone carbonyls.

-

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), with carbons attached to electron-withdrawing groups appearing further downfield.

-

Methyl Carbons: Signals for the ester methyl and acetyl methyl groups in the upfield region (δ 20-60 ppm).

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=O Stretch (ester and ketone): Strong absorption bands around 1720-1740 cm⁻¹ and 1660-1680 cm⁻¹, respectively.

-

C-Br Stretch: An absorption in the fingerprint region.

-

-

Mass Spectrometry:

-

Molecular Ion Peak: A characteristic pair of peaks (M and M+2) of nearly equal intensity, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br), at m/z 272 and 274.

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of methoxy and acetyl groups.

-

Potential Applications in Drug Discovery and Development

The structural features of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate make it a promising scaffold for the development of new therapeutic agents.

-

Anticancer and Antioxidant Potential: Bromophenols, as a class of compounds, have demonstrated significant antioxidant and anticancer activities.[2] The synthesized molecule could be evaluated for its ability to scavenge free radicals and to induce apoptosis in cancer cell lines.

-

Enzyme Inhibition: The hydroxyacetophenone moiety is a known pharmacophore that can interact with various biological targets. This compound could be screened against a panel of enzymes to identify potential inhibitory activities.

-

Scaffold for Library Synthesis: Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is an ideal starting point for the synthesis of a library of derivatives. The hydroxyl, acetyl, and ester groups offer multiple points for chemical modification, allowing for the systematic exploration of the structure-activity relationship. For instance, the acetyl group can be a precursor for the synthesis of various heterocyclic systems.

-

Intermediate for Natural Product Synthesis: This molecule could serve as a key intermediate in the total synthesis of more complex natural products that contain a substituted aromatic core.

Conclusion

Methyl 3-acetyl-5-bromo-4-hydroxybenzoate represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Although not extensively studied, a reliable synthetic route can be designed based on well-established organic reactions. Its unique combination of functional groups suggests a high potential for biological activity and offers a versatile platform for the development of new chemical entities. The detailed synthetic protocols and predicted characterization data provided in this guide aim to facilitate further research and unlock the full potential of this promising compound.

References

- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents.

-

3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Available at: [Link]

-

Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem. Available at: [Link]

-

Preparation of hydroxyacetophenones via the Fries rearrangement. A:... - ResearchGate. Available at: [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI. Available at: [Link]

-

Methyl 3,5-dibromo-4-hydroxybenzoate | C8H6Br2O3 | CID 726975 - PubChem. Available at: [Link]

-

¹H NMR spectra of phosphorus esters of methyl 3,5-dihydroxybenzoate.... - ResearchGate. Available at: [Link]

-

Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's - Der Pharma Chemica. Available at: [Link]

-

A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchGate. Available at: [Link]

-

Methylparaben - Wikipedia. Available at: [Link]

-

4 - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement - Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available at: [Link]

Sources

- 1. 160753-84-4 Cas No. | Methyl 3-acetyl-5-bromo-4-hydroxybenzoate | Matrix Scientific [matrixscientific.com]

- 2. mdpi.com [mdpi.com]

- 3. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 4. Methyl 3,5-dibromo-4-hydroxybenzoate | C8H6Br2O3 | CID 726975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

Discovery of "Methyl 3-acetyl-5-bromo-4-hydroxybenzoate"

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate

Abstract

This technical guide provides a comprehensive overview of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, a substituted phenolic compound with significant potential as a building block in medicinal chemistry and materials science. Lacking a well-documented discovery narrative, this paper proposes a robust and logical multi-step synthetic pathway, starting from commercially available precursors. Each step is detailed with field-proven insights into reaction mechanisms, causality behind experimental choices, and self-validating protocols. The guide covers a proposed four-step synthesis involving Fischer esterification, O-acetylation, a regioselective Fries rearrangement, and a final targeted bromination. Furthermore, it outlines a complete workflow for the physicochemical characterization and structural elucidation of the target molecule. Finally, potential applications are discussed, drawing parallels with the known biological activities of related bromophenol derivatives, positioning Methyl 3-acetyl-5-bromo-4-hydroxybenzoate as a valuable intermediate for drug discovery and development professionals.

Introduction and Physicochemical Properties

Methyl 3-acetyl-5-bromo-4-hydroxybenzoate (CAS No. 160753-84-4) is a poly-substituted aromatic compound belonging to the class of hydroxyaryl ketones. Its structure, featuring a hydroxyl group, an acetyl moiety, a bromine atom, and a methyl ester, presents multiple reactive sites, making it a versatile intermediate for further chemical modification. While specific applications are not yet widely reported, its structural motifs are present in compounds with known biological activities. Natural bromophenols, for instance, are known secondary metabolites in marine algae, and their derivatives are explored for antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties.[1] This guide serves to establish a foundational understanding of its synthesis and characterization.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 160753-84-4 | [2][3] |

| Molecular Formula | C₁₀H₉BrO₄ | |

| Molecular Weight | 273.08 g/mol | |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| Purity (Typical) | ≥95% |

| Storage Temperature | Room temperature | |

Proposed Multi-Step Synthesis Pathway

The synthesis of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate can be logically achieved through a four-step sequence. This pathway is designed for high regioselectivity and is based on well-established, fundamental organic reactions. The overall workflow is depicted below.

Caption: High-level overview of the proposed 4-step synthesis.

Step 1: Synthesis of Methyl 4-hydroxybenzoate (Methylparaben)

Causality: The synthesis begins with the protection of the carboxylic acid functional group of 4-hydroxybenzoic acid via esterification. This is a critical step to prevent unwanted side reactions in subsequent acylation steps. Fischer esterification, using an excess of methanol with an acid catalyst, is a cost-effective and scalable method for this transformation.[4][5] The use of a catalyst like concentrated sulfuric acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.[5]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq).

-

Add methanol (20.0 eq) to serve as both reactant and solvent.

-

Slowly add concentrated sulfuric acid (0.2 eq) to the stirring mixture.

-

Heat the mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into iced water to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The resulting white crystalline solid is Methyl 4-hydroxybenzoate.[6]

Step 2: O-Acetylation to Methyl 4-acetoxybenzoate

Causality: To set up the subsequent Fries rearrangement, the phenolic hydroxyl group must be converted into an ester. This is achieved through O-acetylation. Acetic anhydride is an excellent acetylating agent for this purpose, typically used with a base catalyst like pyridine or a catalytic amount of acid to activate the hydroxyl group. This reaction protects the hydroxyl group and prepares the molecule for the acyl group migration.

Experimental Protocol:

-

Suspend Methyl 4-hydroxybenzoate (1.0 eq) in a suitable solvent like toluene in a round-bottom flask.

-

Add acetic anhydride (1.5 eq).

-

Add a catalytic amount of pyridine (0.1 eq).

-

Heat the mixture to 80-90°C and stir for 2-3 hours until TLC analysis shows complete consumption of the starting material.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Methyl 4-acetoxybenzoate.

Step 3: Fries Rearrangement to Methyl 3-acetyl-4-hydroxybenzoate

Causality: This is the key step for installing the acetyl group onto the aromatic ring. The Fries rearrangement is a Lewis acid-catalyzed conversion of a phenolic ester to a hydroxyaryl ketone.[7] The mechanism involves the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester, facilitating the formation of a reactive acylium ion.[8][9] This ion then performs an intramolecular electrophilic aromatic substitution on the electron-rich phenol ring. The reaction is ortho, para-selective; lower reaction temperatures generally favor the formation of the ortho-isomer (3-acetyl), which is the desired product in this case.[8]

Caption: Simplified mechanism of the Fries Rearrangement.

Experimental Protocol:

-